2,3,4,5-Tetrafluorotoluene
Overview
Description
2,3,4,5-Tetrafluorotoluene: is an organic compound with the molecular formula C7H4F4 . It is a derivative of toluene where four hydrogen atoms on the benzene ring are replaced by fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,4,5-Tetrafluorotoluene can be synthesized through several methods. One common method involves the fluorination of toluene using a fluorinating agent such as cobalt trifluoride (CoF3) . The reaction typically occurs under high temperatures and controlled conditions to ensure selective fluorination at the desired positions on the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters ensures efficient production on a larger scale.
Chemical Reactions Analysis
Types of Reactions: 2,3,4,5-Tetrafluorotoluene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using reagents like .
Oxidation Reactions: The methyl group can be oxidized to form or .
Reduction Reactions: The compound can be reduced to form .
Common Reagents and Conditions:
Nucleophiles: such as for substitution reactions.
Oxidizing agents: like for oxidation reactions.
Reducing agents: such as for reduction reactions.
Major Products:
Substitution Products: Various substituted fluorotoluenes.
Oxidation Products: Tetrafluorobenzoic acid or tetrafluorobenzaldehyde.
Reduction Products: Hydrofluorotoluenes.
Scientific Research Applications
2,3,4,5-Tetrafluorotoluene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of fluorinated analogs of biological molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,3,4,5-Tetrafluorotoluene exerts its effects involves the interaction of the fluorine atoms with various molecular targets. The electron-withdrawing nature of fluorine affects the reactivity and stability of the compound, influencing its behavior in chemical reactions. The molecular pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
- 2,3,5,6-Tetrafluorotoluene
- 2,3,4,6-Tetrafluorotoluene
- 2,3,4,5-Tetrafluorobenzene
Comparison: 2,3,4,5-Tetrafluorotoluene is unique due to the specific positions of the fluorine atoms on the benzene ring, which influence its chemical properties and reactivity. Compared to other tetrafluorotoluenes, it may exhibit different reactivity patterns and stability, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
1,2,3,4-tetrafluoro-5-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4/c1-3-2-4(8)6(10)7(11)5(3)9/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPAUQKBDYMQJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344341 | |
Record name | 2,3,4,5-Tetrafluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21622-19-5 | |
Record name | 1,2,3,4-Tetrafluoro-5-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21622-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4,5-Tetrafluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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